(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of an indole moiety and a trimethoxyphenyl group, which are connected through an acrylamide linkage. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethyl-1H-indole, is synthesized through a Fischer indole synthesis or other suitable methods.
Acrylamide Formation: The indole derivative is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under appropriate conditions to form the acrylamide linkage. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the acrylamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced acrylamide or aromatic rings.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmacological Research: Studied for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalating into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-((1H-indol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Lacks the 1,2-dimethyl substitution on the indole ring.
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(4-methoxyphenyl)acrylamide: Lacks the additional methoxy groups on the phenyl ring.
Uniqueness
Structural Features: The presence of both 1,2-dimethyl substitution on the indole ring and the trimethoxyphenyl group makes this compound unique.
Biological Activity: The combination of these structural features may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-10-18-11-17(6-8-19(18)25(15)2)14-24-22(26)9-7-16-12-20(27-3)23(29-5)21(13-16)28-4/h6-13H,14H2,1-5H3,(H,24,26)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFUIAMQNIZSP-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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